molecular formula C12H15ClN4O2 B6973635 2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide

2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide

Cat. No.: B6973635
M. Wt: 282.72 g/mol
InChI Key: WOPULBBIQDQICH-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction with the triazole intermediate.

    Introduction of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chlorine atom.

Scientific Research Applications

2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents with various biological activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or reagent in biological studies to investigate specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide: A similar compound with a different position of the carboxamide group.

    2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]thiophene-3-carboxamide: A compound with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2/c1-7(2)11-16-15-9(17(11)3)6-14-12(18)8-4-5-19-10(8)13/h4-5,7H,6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPULBBIQDQICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C)CNC(=O)C2=C(OC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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